

methyl cyclohexanecarboxylate ¹H NMR spectrum analysis

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Compound of Interest		
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An In-depth Technical Guide to the ¹H NMR Spectrum of **Methyl Cyclohexanecarboxylate**

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **methyl cyclohexanecarboxylate**, a common organic ester. The document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

Methyl cyclohexanecarboxylate (C₈H₁₄O₂) is a methyl ester of cyclohexanecarboxylic acid. [1] Its structure consists of a cyclohexane ring attached to a methyl ester group. Due to the conformational flexibility of the cyclohexane ring and the various chemical environments of its protons, ¹H NMR spectroscopy serves as a powerful tool for its structural characterization. This guide will delve into the interpretation of its ¹H NMR spectrum, including chemical shifts, signal multiplicities, and coupling constants.

Experimental Protocol

Obtaining a high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following is a representative experimental protocol for the acquisition of a ¹H NMR spectrum of **methyl cyclohexanecarboxylate**.

Instrumentation:



- Spectrometer: A 400 MHz NMR spectrometer, such as a Varian Mercury plus or a Bruker AC-300.[1][2][3]
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.[2]
 Deuterated solvents are used to avoid overwhelming signals from solvent protons.[4]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.0 \text{ ppm}$).[3]

Sample Preparation:

- A small amount of methyl cyclohexanecarboxylate (e.g., 0.05 mL) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.[2]
- The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

- Technique: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.
- Frequency: 400 MHz.[2][3]
- Parameters: Standard acquisition parameters for ¹H NMR are used. Chemical shifts are reported in parts per million (ppm) downfield from TMS.[3] Coupling constants (J) are reported in Hertz (Hz).[3]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of **methyl cyclohexanecarboxylate** displays several distinct signals corresponding to the chemically non-equivalent protons in the molecule. The cyclohexane ring protons exist in a complex, conformationally mobile system, leading to overlapping multiplets. The most stable conformation is the chair form with the bulky methyl ester group in the equatorial position to minimize steric strain.

Data Summary

The following table summarizes the key quantitative data from the ¹H NMR spectrum of **methyl cyclohexanecarboxylate** recorded in CDCl₃ at 400 MHz.[2]



Signal Assignment	Proton Environment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Α	-OCH₃	3.66	Singlet (s)	3H
В	H-1 (methine)	2.30	Multiplet (m)	1H
C, D, E, F, G	Cyclohexane Ring	1.24 - 1.91	Multiplet (m)	10H

Note: The assignments for the individual cyclohexane ring protons (C, D, E, F, G) are complex due to significant signal overlap. The chemical shift value represents the range where these protons appear.[2]

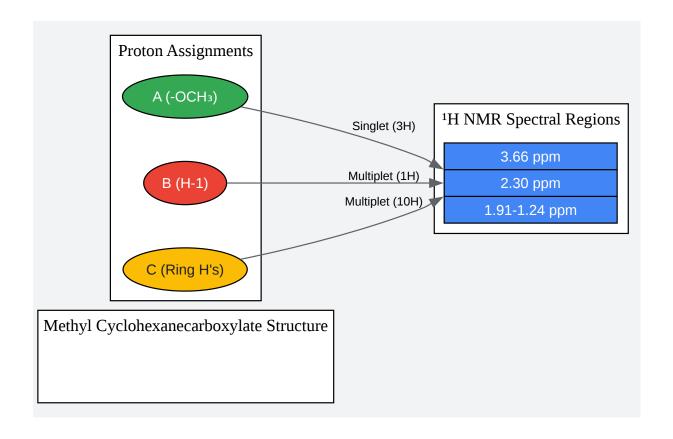
Detailed Signal Interpretation

- Signal A (3.66 ppm): This sharp singlet corresponds to the three equivalent protons of the methyl ester group (-OCH₃). It appears as a singlet because there are no adjacent protons to cause splitting. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.[2][5]
- Signal B (2.30 ppm): This multiplet is assigned to the single methine proton at the C1 position (the carbon attached to the ester group). This proton is deshielded by the electron-withdrawing carbonyl group of the ester. It appears as a multiplet due to coupling with the adjacent axial and equatorial protons on C2 and C6 of the cyclohexane ring.
- Signals C, D, E, F, G (1.24 1.91 ppm): This broad and complex region of overlapping multiplets corresponds to the remaining ten protons of the cyclohexane ring. The axial and equatorial protons on each carbon are chemically non-equivalent and exhibit different chemical shifts and coupling constants. Generally, axial protons are more shielded and appear at a slightly lower chemical shift (further upfield) than their equatorial counterparts. However, due to the complexity of the spin systems and signal overlap, resolving individual signals is often challenging.[2]

Visualization of Structure and Spectral Correlation



The following diagram illustrates the relationship between the proton environments in **methyl cyclohexanecarboxylate** and their corresponding signals in the ¹H NMR spectrum.



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Caption: Correlation of proton environments in **methyl cyclohexanecarboxylate** with their ¹H NMR signals.

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